molecular formula C10H7N B8606096 1H-Indene-3-carbonitrile

1H-Indene-3-carbonitrile

Cat. No. B8606096
M. Wt: 141.17 g/mol
InChI Key: KHMFLDGXZDJFDA-UHFFFAOYSA-N
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Patent
US07531661B2

Procedure details

A suspension of 5% Pd on carbon in a solution of 1H-indene-3-carbonitrile in EtOH (200 ml) was placed under an atmosphere of hydrogen with vigorous stirring overnight. After removal of excess hydrogen from the reaction the solution as filtered through celite and concentrated to an oil. The resulting oil was re-dissolved in EtOH and filtered a second time to remove the remaining carbon and catalyst. Evaporation of solvent afforded 12.0108 g of 1-indanecarbonitrile (95% yield) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]#[N:11])=[CH:2]1>CCO.[Pd]>[CH:3]1([C:10]#[N:11])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=C(C2=CC=CC=C12)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of excess hydrogen
CUSTOM
Type
CUSTOM
Details
from the reaction the solution
FILTRATION
Type
FILTRATION
Details
as filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was re-dissolved in EtOH
FILTRATION
Type
FILTRATION
Details
filtered a second time
CUSTOM
Type
CUSTOM
Details
to remove the remaining carbon and catalyst
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.0108 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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